1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea (1CPPMU) is a synthetic compound that has been studied in a number of scientific research applications. 1CPPMU is a derivative of adamantane, a four-membered ring structure that is composed of three carbon atoms and one hydrogen atom. It has been used in a variety of research applications, including drug discovery, drug delivery, and cell-based assays.
Scientific Research Applications
1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea has been used in a variety of scientific research applications, including drug discovery, drug delivery, and cell-based assays. It has been used as a model compound for studying the structure-activity relationships of adamantane-based compounds. It has also been used as a ligand in receptor binding assays, as well as a tool for studying the structure-function relationships of proteins. In addition, 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea has been used in studies of the pharmacokinetics and pharmacodynamics of adamantane-based drugs.
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit antifungal activity , suggesting that this compound may also target proteins or enzymes involved in fungal growth and proliferation.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, its stability could be affected by extreme pH or high temperatures. Its efficacy could also be influenced by the presence of other substances that compete for the same targets.
Advantages and Limitations for Lab Experiments
1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea has a number of advantages for use in laboratory experiments. Firstly, it is a relatively stable compound, with a half-life of approximately 30 minutes at room temperature. Secondly, it is relatively easy to synthesize and purify. Additionally, 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is relatively non-toxic, making it safe to handle in the laboratory.
However, there are also a number of limitations to using 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea in laboratory experiments. Firstly, it is relatively expensive to synthesize and purify. Secondly, it is difficult to accurately measure concentrations of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea in biological samples. Finally, it is difficult to accurately predict the effects of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea on a given system.
Future Directions
1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea has a number of potential future directions for scientific research. Firstly, further research could be conducted to gain a better understanding of the mechanisms of action of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea. Secondly, further research could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea. Thirdly, further research could be conducted to investigate the potential therapeutic applications of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea. Finally, further research could be conducted to investigate the potential toxicological effects of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea.
Synthesis Methods
1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea can be synthesized from adamantane and a variety of other compounds. The synthesis involves the condensation of adamantane with 1-cyclopentylpiperidin-4-ylmethyl chloride and subsequent cyclization using urea. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C under an inert atmosphere. The product is then purified by column chromatography and recrystallization.
properties
IUPAC Name |
1-(1-adamantyl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)23-15-16-5-7-25(8-6-16)20-3-1-2-4-20/h16-20H,1-15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWCBQHJKCXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
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